tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction typically produces the free amine.
Scientific Research Applications
tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs and other biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with various biological targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the Boc-protected pyrrolidine moiety.
tert-Butyl carbamate: Contains the Boc group but lacks the benzyl and pyrrolidine components.
Phenyl carbamate: Similar carbamate structure but with a phenyl group instead of a benzyl group.
Uniqueness
tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is unique due to its combination of the Boc-protected pyrrolidine and benzyl groups. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKRLSPLMADFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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